NSC 694621

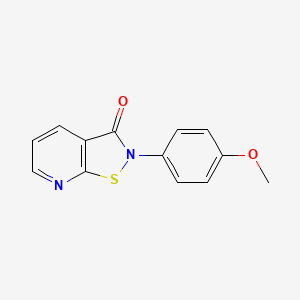

Beschreibung

Eigenschaften

Molekularformel |

C13H10N2O2S |

|---|---|

Molekulargewicht |

258.30 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one |

InChI |

InChI=1S/C13H10N2O2S/c1-17-10-6-4-9(5-7-10)15-13(16)11-3-2-8-14-12(11)18-15/h2-8H,1H3 |

InChI-Schlüssel |

AZVIMHSUSDTTCB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to NSC 694621: A Covalent PCAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is a small molecule inhibitor of the p300/CBP-associated factor (PCAF), a key histone acetyltransferase (HAT). It functions as an irreversible, covalent inhibitor by targeting a cysteine residue in the active site of PCAF. This inhibition of PCAF's enzymatic activity leads to a reduction in histone acetylation, impacting gene expression and subsequently inducing anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols associated with this compound.

Chemical Structure and Properties

This compound is an isothiazolone (B3347624) derivative. Its fundamental chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₂S | |

| IUPAC Name | 2-(4-methoxyphenyl)-[1][2]thiazolo[5,4-b]pyridin-4(5H)-one | |

| CAS Number | 104857-29-6 | |

| SMILES | O=C1C2=CC=CN=C2SN1C3=CC=C(OC)C=C3 |

Mechanism of Action

This compound acts as a potent and irreversible inhibitor of PCAF, a member of the GNAT (GCN5-related N-acetyltransferase) family of histone acetyltransferases. The core of its inhibitory action lies in the formation of a covalent bond with the Cysteine 574 (Cys574) residue located within the active site of the PCAF enzyme. This covalent modification permanently inactivates the acetyltransferase function of PCAF, preventing the transfer of acetyl groups from acetyl-CoA to histone substrates.

The inhibition of PCAF's acetyltransferase activity leads to a decrease in the acetylation of histones, particularly H3 and H4. Histone acetylation is a critical epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By reducing histone acetylation, this compound can induce a more condensed chromatin state, thereby repressing the transcription of genes involved in cell proliferation and survival.

Signaling Pathways

The inhibitory action of this compound on PCAF disrupts several key signaling pathways implicated in cancer development and progression.

Inhibition of PCAF-Mediated Histone Acetylation

The primary signaling event initiated by this compound is the direct inhibition of PCAF's enzymatic activity. This leads to a global reduction in histone acetylation, altering the expression of numerous genes.

Disruption of the Hedgehog-Gli Signaling Pathway

PCAF is a crucial cofactor for the Hedgehog-Gli signaling pathway, which is often hyperactivated in certain cancers. PCAF interacts with the transcription factor GLI1, promoting the acetylation of histone H3 at the promoters of Hedgehog target genes, leading to their expression. By inhibiting PCAF, this compound can suppress the transcription of these target genes, thereby inhibiting cancer cell proliferation.[1]

Induction of Apoptosis via the GLI1/BCL2/BAX Axis

In hepatocellular carcinoma, PCAF has been shown to induce apoptosis by negatively regulating GLI1.[3] The inhibition of GLI1 leads to a decrease in the anti-apoptotic protein BCL2 and an increase in the pro-apoptotic protein BAX. Therefore, by inhibiting PCAF, the downstream effects on this apoptotic pathway could be complex and context-dependent. However, the direct inhibition of PCAF by this compound leading to cell proliferation inhibition suggests a pro-apoptotic or cell cycle arrest mechanism.

Quantitative Data

The following table summarizes the reported in vitro efficacy of this compound.

| Assay Type | Target/Cell Line | Value | Reference |

| IC₅₀ (PCAF Inhibition) | Recombinant PCAF/H3₁₋₂₁ | 5.71 µM | |

| GI₅₀ (Growth Inhibition) | SK-N-SH (Neuroblastoma) | 19.2 µM | |

| Growth Inhibition (%) | HCT116 (Colon Carcinoma) | 29% at 25 µM |

Experimental Protocols

Histone Acetyltransferase (HAT) Inhibitor Screening Assay

This protocol is adapted from commercially available fluorescence-based HAT inhibitor screening kits.[4][5][6]

Objective: To quantify the inhibitory effect of this compound on PCAF acetyltransferase activity.

Materials:

-

Recombinant human PCAF

-

Acetyl-CoA

-

Histone H3 peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Thiol-detecting fluorescent probe (e.g., CPM)

-

Stop solution (e.g., isopropanol)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add recombinant PCAF enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of Acetyl-CoA and the histone H3 peptide substrate.

-

Incubate the reaction for a specified time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Add the thiol-detecting fluorescent probe to each well. This probe reacts with the free thiol group on the Coenzyme A (CoA) product of the HAT reaction.

-

Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines such as HCT116 and SK-N-SH.[7][8]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

HCT116 or SK-N-SH cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear cell culture plate

-

Absorbance microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ value.

Western Blotting for Histone Acetylation

This protocol provides a general framework for detecting changes in global histone acetylation levels in cells treated with this compound.[9][10][11]

Objective: To visualize the effect of this compound on the acetylation status of histones.

Materials:

-

Cells treated with this compound or vehicle

-

Histone extraction buffer

-

SDS-PAGE gels (high percentage, e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3/H4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).

-

Determine the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific acetylated histones and total histones (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities to determine the relative levels of histone acetylation.

Conclusion

This compound is a valuable research tool for studying the role of PCAF and histone acetylation in various biological processes, particularly in the context of cancer. Its covalent and irreversible mechanism of action provides a potent and specific means to inhibit PCAF activity. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential and molecular effects of this compound. Further investigation into its in vivo efficacy and safety profile is warranted to explore its potential as a clinical candidate.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PCAF acts as a gastric cancer suppressor through a novel PCAF-p16-CDK4 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone acetyltransferase PCAF accelerates apoptosis by repressing a GLI1/BCL2/BAX axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. bioscience.co.uk [bioscience.co.uk]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Potential and Molecular Pathway Analysis of Silver Nanoparticles in Human Colon Cancer Cells HCT116 [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Mechanism of Action of NSC 694621

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is a potent and irreversible inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT). By forming a covalent bond with a critical cysteine residue (Cys574) in the active site of PCAF, this compound effectively abrogates its enzymatic activity. This inhibition of PCAF-mediated acetylation of histone and non-histone proteins disrupts key cellular signaling pathways, leading to anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: Covalent Inhibition of PCAF

This compound acts as a highly specific, irreversible inhibitor of the histone acetyltransferase PCAF.[1] The core of its mechanism lies in the formation of a covalent adduct with the cysteine 574 residue located within the catalytic domain of PCAF.[1] This covalent modification permanently inactivates the enzyme, preventing it from transferring acetyl groups from acetyl-CoA to its substrate proteins.

The inhibitory potency of this compound against PCAF has been quantified with an IC50 value of 5.71 µM .

Visualization of the Core Mechanism

Caption: Covalent modification of PCAF by this compound.

Downstream Cellular Effects

The inhibition of PCAF by this compound triggers a cascade of downstream events, primarily impacting pathways regulated by protein acetylation. These effects culminate in the observed anti-proliferative and pro-apoptotic activity in cancer cells.

Impact on p53 Acetylation and Function

PCAF is a known acetyltransferase of the tumor suppressor protein p53. Acetylation of p53 is critical for its activation, stability, and ability to induce downstream target genes involved in cell cycle arrest and apoptosis. By inhibiting PCAF, this compound is expected to reduce p53 acetylation, thereby impairing its tumor-suppressive functions. This can lead to a cellular environment more permissive to uncontrolled proliferation.

Induction of Apoptosis

PCAF plays a role in the regulation of apoptosis. For instance, PCAF can influence the expression of key apoptotic regulators. Inhibition of PCAF by this compound can disrupt this regulation, potentially leading to the induction of programmed cell death in cancer cells.

Cell Cycle Arrest

PCAF-mediated acetylation of proteins is involved in the regulation of cell cycle progression. By inhibiting this activity, this compound can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

Visualization of Downstream Signaling

Caption: Signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Reference |

| IC50 (PCAF Inhibition) | 5.71 µM | In vitro HAT assay | N/A |

| GI50 (SK-N-SH) | 19.2 µM | Cell proliferation assay | N/A |

| Growth Inhibition (HCT116) | 29% at 25 µM | Cell proliferation assay | N/A |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PCAF Histone Acetyltransferase (HAT) Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against PCAF.

Materials:

-

Recombinant human PCAF

-

Histone H3 peptide (substrate)

-

Acetyl-Coenzyme A (acetyl donor)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Detection reagent (e.g., radioactive acetyl-CoA or a fluorescent-based detection system)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PCAF, and the histone H3 peptide substrate.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding an acid or a specific inhibitor).

-

Detect the amount of acetylated histone H3. This can be done by measuring the incorporation of radiolabeled acetyl groups or by using an antibody-based method (e.g., ELISA or Western blot) with an antibody specific for acetylated histone H3.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or SRB Assay)

This protocol describes a general method to assess the anti-proliferative effects of this compound on cancer cell lines such as SK-N-SH and HCT116.

Materials:

-

SK-N-SH or HCT116 cells

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

Procedure:

-

Seed SK-N-SH or HCT116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).

-

After the treatment period, perform either the MTT or SRB assay:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Add a solubilization buffer to dissolve the crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing away the unbound dye, solubilize the protein-bound dye with Tris base and measure the absorbance at a specific wavelength (e.g., 510 nm).

-

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the GI50 value (the concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot for Acetylated Histones and p53

This protocol is for detecting changes in the acetylation status of histones (e.g., H3 and H4) and p53 in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for acetylated H3, acetylated H4, total H3, total H4, acetylated p53, total p53, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels and the loading control.

Visualization of Experimental Workflow

Caption: Workflow for characterizing this compound.

References

Unveiling the Target: A Technical Guide to the Biological Identification of NSC 694621

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 has been identified as a potent and irreversible inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). This document serves as a technical guide outlining the established biological target of this compound and the general experimental methodologies employed for such target identification. While the primary literature detailing the initial discovery and quantitative characterization of this compound remains elusive in the public domain, this guide provides a comprehensive overview of its mechanism of action and the established protocols for identifying and validating covalent inhibitors of histone acetyltransferases.

Introduction: The Significance of Histone Acetyltransferases and PCAF

Histone acetyltransferases (HATs) are a class of enzymes crucial to the regulation of gene expression. By transferring an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, HATs neutralize the positive charge of the histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors and the transcriptional machinery to the DNA, generally resulting in increased gene transcription.

The p300/CBP-associated factor (PCAF), also known as KAT2B, is a key member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs. PCAF plays a critical role in various cellular processes, including transcription, DNA repair, and cell cycle control. Dysregulation of PCAF activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive therapeutic target.

This compound: A Covalent Inhibitor of PCAF

This compound has been characterized as a specific, irreversible inhibitor of PCAF. Its mechanism of action involves the formation of a covalent bond with a key cysteine residue, Cysteine 574 (Cys574), located within the active site of the PCAF enzyme.[1] This covalent modification permanently inactivates the enzyme, preventing it from carrying out its acetyltransferase function.

Mechanism of Covalent Inhibition

The chemical structure of this compound, an isothiazolone (B3347624) derivative, contains an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiol group of the cysteine residue. This targeted covalent interaction provides a high degree of potency and prolonged duration of action, as the inhibition is not readily reversible.

Quantitative Data (Hypothetical)

Due to the absence of the primary discovery publication, specific quantitative data for the interaction of this compound with PCAF is not available. The following table represents a template of the types of quantitative data that would be determined to characterize such an inhibitor.

| Parameter | Description | Hypothetical Value |

| IC50 (PCAF) | The half-maximal inhibitory concentration of this compound against PCAF acetyltransferase activity. | e.g., < 1 µM |

| kinact/KI | The second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent modification. | e.g., > 104 M-1s-1 |

| Cellular IC50 | The concentration of this compound that inhibits a cellular process mediated by PCAF by 50%. | e.g., 1-10 µM |

| Target Occupancy | The percentage of PCAF enzyme covalently modified by this compound in a cellular context at a given concentration and time. | e.g., > 90% at 10x cellular IC50 |

Experimental Protocols for Target Identification and Validation

The identification of a specific biological target for a small molecule inhibitor like this compound typically involves a multi-faceted approach, combining biochemical, biophysical, and cell-based assays. The following are detailed methodologies for key experiments that would be employed in such a workflow.

Biochemical Assay for HAT Activity

This experiment is designed to measure the enzymatic activity of PCAF in the presence and absence of the inhibitor.

Protocol:

-

Reagents and Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide (or other suitable substrate)

-

Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled

-

This compound

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Scintillation cocktail (for radioactive assay) or antibodies for ELISA-based detection.

-

-

Procedure (Filter-Binding Assay with [3H]-Acetyl-CoA):

-

Prepare a reaction mixture containing HAT assay buffer, histone H3 peptide, and recombinant PCAF.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 30 minutes) to allow for covalent bond formation.

-

Initiate the acetyltransferase reaction by adding [3H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [3H]-Acetyl-CoA.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Mass Spectrometry for Covalent Adduct Identification

This experiment aims to confirm the covalent binding of the inhibitor to the target protein and identify the specific amino acid residue involved.

Protocol:

-

Reagents and Materials:

-

Recombinant human PCAF enzyme

-

This compound

-

Incubation buffer (e.g., PBS)

-

Reducing and alkylating agents (DTT and iodoacetamide)

-

Protease (e.g., Trypsin)

-

LC-MS/MS system.

-

-

Procedure:

-

Incubate recombinant PCAF with an excess of this compound for a sufficient time to ensure complete covalent modification.

-

Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the amino acid sequence of PCAF, including a modification corresponding to the mass of this compound on cysteine residues.

-

Identify the specific peptide containing the Cys574 residue with the mass shift corresponding to the covalent adduction of this compound.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

-

Reagents and Materials:

-

Cultured cells (e.g., a cell line where PCAF is expressed)

-

This compound

-

Cell lysis buffer

-

Antibodies against PCAF

-

Western blotting reagents and equipment.

-

-

Procedure:

-

Treat cultured cells with this compound or a vehicle control for a defined period.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

-

Lyse the cells to separate soluble and aggregated proteins (e.g., by freeze-thaw cycles followed by centrifugation).

-

Collect the soluble fraction (supernatant).

-

Analyze the amount of soluble PCAF in each sample by Western blotting using a specific anti-PCAF antibody.

-

Plot the amount of soluble PCAF as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

-

Visualizations

Signaling Pathway

Caption: Mechanism of PCAF inhibition by this compound.

Experimental Workflow

Caption: General workflow for identifying the target of a covalent inhibitor.

Conclusion

References

Navigating the Challenges in Solubility and Stability of NSC 694621: A Call for Open Data

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is a critical first step in the journey from laboratory discovery to clinical application. NSC 694621, a promising inhibitor of the histone acetyltransferase PCAF, presents a compelling case for such investigation. However, a comprehensive review of publicly available data reveals a significant gap in the detailed solubility and stability profiles of this compound, hindering its developmental progress. This guide candidly addresses the current lack of in-depth technical information and outlines the necessary experimental framework to bridge this knowledge void.

At present, detailed quantitative data on the solubility of this compound in common laboratory solvents remains largely unpublished. While it is known to be a small molecule, specific solubility values in aqueous solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, and various buffer systems at different pH levels are not readily accessible. Similarly, comprehensive stability studies, which are crucial for determining appropriate storage conditions, formulation strategies, and predicting shelf-life, are not available in the public domain.

To move forward, a systematic approach to characterizing the solubility and stability of this compound is essential. The following sections propose a framework of experimental protocols that would generate the necessary data to create a robust technical guide.

Proposed Experimental Protocols for this compound Characterization

A thorough investigation into the solubility and stability of this compound would involve a series of well-defined experiments. The methodologies outlined below are standard in the pharmaceutical sciences and would provide the quantitative data required for a comprehensive understanding of the compound's behavior.

I. Solubility Assessment

Objective: To determine the quantitative solubility of this compound in a range of relevant solvents and buffer systems.

Methodology: Isothermal Shake-Flask Method

-

Solvent Selection: A panel of solvents should be chosen to represent a variety of polarities and applications, including:

-

Purified Water (Milli-Q or equivalent)

-

Phosphate-Buffered Saline (PBS) at pH 7.4

-

Aqueous buffers at pH 3, 5, 7, and 9

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (95% and absolute)

-

Methanol

-

Acetonitrile

-

Polyethylene glycol 400 (PEG 400)

-

Propylene Glycol

-

-

Equilibration: An excess amount of this compound will be added to a known volume of each solvent in sealed vials. The vials will be agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspensions will be filtered through a 0.22 µm filter to remove undissolved solid. The concentration of this compound in the filtrate will be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility will be reported in mg/mL and molarity (mol/L) for each solvent and temperature.

II. Stability Studies

Objective: To evaluate the chemical stability of this compound under various stress conditions to identify degradation pathways and establish appropriate storage and handling procedures.

Methodology: Forced Degradation Studies

-

Solution Stability: Solutions of this compound will be prepared in the solvents and buffers used for the solubility assessment. These solutions will be stored at various temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protected from light. Aliquots will be taken at specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month) and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

pH Stability: The stability of this compound will be assessed across a range of pH values (e.g., pH 1.2, 3, 5, 7.4, 9, and 12) at a constant temperature. Samples will be analyzed at various time intervals to determine the rate of degradation as a function of pH.

-

Photostability: Solid this compound and solutions of the compound will be exposed to controlled light conditions as per ICH Q1B guidelines (e.g., exposure to a combination of cool white fluorescent and near-ultraviolet lamps). Control samples will be kept in the dark. The extent of degradation will be measured at specific time points.

-

Oxidative Stability: The susceptibility of this compound to oxidation will be tested by exposing it to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in solution. The degradation will be monitored over time.

-

Solid-State Stability: The stability of solid this compound will be evaluated at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) and humidity levels (e.g., 75% RH) to assess its physical and chemical stability as a bulk powder.

Visualizing the Path Forward: Proposed Workflows

To facilitate a clear understanding of the proposed experimental plan, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility and stability studies.

Caption: Proposed workflow for determining the solubility of this compound.

Caption: Proposed workflow for conducting stability studies of this compound.

Conclusion

The advancement of promising therapeutic candidates like this compound is contingent on the availability of fundamental physicochemical data. While a comprehensive technical guide on the solubility and stability of this compound cannot be constructed from the currently available public information, this document serves as a roadmap for the necessary research. By executing the outlined experimental protocols, the scientific community can generate the crucial data needed to support the continued development of this compound, ultimately accelerating its potential journey to the clinic. The call for open data in this area is a call to foster collaboration and advance the field of drug discovery.

In Vitro Activity of NSC 694621: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is a potent and irreversible inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). By forming a covalent bond with Cysteine 574 in the active site of PCAF, this compound effectively blocks its acetyltransferase activity. This inhibition disrupts critical cellular signaling pathways, leading to antiproliferative effects in various cancer cell lines. This document provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, effects on cancer cell proliferation, and the underlying molecular mechanisms. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, facilitating gene transcription. The p300/CBP-associated factor (PCAF), a member of the GNAT (GCN5-related N-acetyltransferase) family, is a key HAT involved in the regulation of various cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of PCAF activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound, an isothiazolone (B3347624) derivative, has been identified as a potent inhibitor of PCAF. Its mechanism of action involves the irreversible covalent modification of a critical cysteine residue within the PCAF active site. This targeted inhibition leads to downstream effects on cellular signaling, most notably impacting the p53 tumor suppressor pathway and resulting in cell cycle arrest. This technical guide summarizes the available in vitro data for this compound, outlines relevant experimental methodologies, and provides a visual representation of its mechanism of action.

Quantitative In Vitro Activity of this compound

The in vitro activity of this compound has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Enzymatic Inhibition of PCAF by this compound

| Target Enzyme | Substrate | IC50 (µM) | Reference |

| PCAF | Histone H3 (1-21) | 5.71 | [1] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time (h) | Reference |

| SK-N-SH | Neuroblastoma | GI50 | 19.2 | 72 | [1] |

| HCT116 | Colon Carcinoma | % Growth Inhibition | 29% at 25 µM | 72 | [1] |

Mechanism of Action: Inhibition of the PCAF-p53 Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of PCAF, which in turn modulates the activity of the p53 tumor suppressor protein. PCAF is known to acetylate p53, a modification that enhances its stability and transcriptional activity. By inhibiting PCAF, this compound prevents p53 acetylation, leading to a cascade of downstream events that culminate in cell cycle arrest.

A key target of activated p53 is the gene encoding the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This ultimately results in a G1/S phase cell cycle arrest, thereby halting cell proliferation.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is designed to assess the inhibitory activity of this compound against PCAF in a biochemical assay format.

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 (1-21) peptide substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., fluorescently labeled antibody specific for acetylated lysine)

-

96-well microplate (black, low-binding)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in HAT assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

In a 96-well microplate, add 10 µL of the diluted this compound or control solutions to the respective wells.

-

Add 20 µL of a solution containing the PCAF enzyme and the histone H3 peptide substrate to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of Acetyl-CoA solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing a high concentration of EDTA or a specific inhibitor).

-

Add the detection reagent according to the manufacturer's instructions and incubate as required.

-

Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the antiproliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SK-N-SH, HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value from the dose-response curve.

Conclusion

This compound is a valuable research tool for studying the biological roles of PCAF and for the development of novel anticancer therapeutics. Its potent and irreversible inhibition of PCAF, coupled with its demonstrated antiproliferative activity, highlights the potential of targeting this histone acetyltransferase in oncology. The detailed protocols and mechanistic insights provided in this guide are intended to support further investigation into the therapeutic applications of this compound and other PCAF inhibitors. Future studies should aim to expand the in vitro profiling of this compound across a broader range of cancer cell lines and to evaluate its efficacy and safety in preclinical in vivo models.

References

Preliminary Toxicity Profile of NSC 694621: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is identified as a potent inhibitor of P300/CBP-associated factor (PCAF) histone acetyltransferase (HAT), a key enzyme in epigenetic regulation. This document provides a preliminary overview of the toxicity of this compound, summarizing its in vitro effects on cancer cell lines. The available data suggests that this compound exhibits anti-proliferative properties, warranting further investigation into its potential as a therapeutic agent. This guide consolidates the current understanding of its cytotoxic effects, the experimental methodologies used for its evaluation, and the potential signaling pathways involved in its mechanism of action.

Quantitative Toxicity Data

The primary quantitative data available for this compound is its inhibitory concentration against its direct target, the PCAF histone acetyltransferase, and its growth-inhibitory effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value |

| Enzymatic Assay | PCAF/H3 (1-21) | IC50 | 5.71 µM |

| Cell Proliferation | SK-N-SH (Neuroblastoma) | - | Proliferation Inhibition |

| Cell Proliferation | HCT116 (Colon Carcinoma) | - | Proliferation Inhibition |

| Cell Proliferation | BT549 (Breast Carcinoma) | - | Decreased Cdk1, Cdk2, Cdk4 levels |

IC50: Half-maximal inhibitory concentration. Data on specific GI50 values from the NCI-60 screen for this compound is not publicly available in the searched resources.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary toxicity and activity screening of this compound.

In Vitro PCAF Histone Acetyltransferase (HAT) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PCAF.

Principle: The assay quantifies the transfer of acetyl groups from acetyl-coenzyme A (acetyl-CoA) to a histone substrate by PCAF. The inhibition of this reaction by this compound is measured. A common method involves the detection of the reaction product, Coenzyme A (CoA-SH), which has a free thiol group.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human PCAF enzyme, a histone H3-derived peptide substrate, and acetyl-CoA is prepared.

-

Compound Incubation: this compound, at various concentrations, is pre-incubated with the PCAF enzyme to allow for binding.

-

Reaction Initiation: The reaction is initiated by the addition of the histone substrate and acetyl-CoA.

-

Reaction Termination: The reaction is stopped after a defined incubation period.

-

Detection: A developing reagent that reacts with the free thiol group of CoA-SH is added. The resulting product can be measured by fluorescence or absorbance.

-

Data Analysis: The signal is inversely proportional to the HAT activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

The National Cancer Institute (NCI) employs a standardized high-throughput screening assay to evaluate the anti-proliferative activity of compounds against 60 different human cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein. The amount of bound dye is proportional to the number of cells.

Protocol:

-

Cell Plating: Cells from the 60 different human cancer cell lines are seeded into 96-well plates and allowed to attach overnight.

-

Compound Addition: this compound is added to the wells at five 10-fold serial dilutions and incubated for 48 hours.

-

Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound SRB dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is read on a plate reader at 515 nm.

-

Data Analysis: The percentage of growth is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) is then determined.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PCAF histone acetyltransferase. This inhibition is expected to alter the acetylation status of histones and other proteins, leading to changes in gene expression and cellular function. The downstream effects appear to involve the regulation of the cell cycle.

PCAF Inhibition and Transcriptional Regulation

As a HAT inhibitor, this compound likely prevents the acetylation of lysine (B10760008) residues on histone tails. This can lead to a more condensed chromatin structure, making DNA less accessible to transcription factors and resulting in the repression of gene transcription. The specific genes affected by PCAF inhibition and their role in the observed anti-proliferative effects require further investigation.

Cell Cycle Regulation

Preliminary evidence suggests that this compound may induce cell cycle arrest. Treatment of BT549 breast cancer cells with a compound identified as NSC269621 (believed to be a typographical error for this compound) resulted in decreased protein levels of Cyclin-Dependent Kinases (Cdks) 1, 2, and 4. Cdks are key regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest at different checkpoints.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the preliminary in vitro toxicity screening of a compound like this compound.

Caption: General workflow for preliminary toxicity screening.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against PCAF histone acetyltransferase and anti-proliferative effects in several cancer cell lines. The likely mechanism involves the disruption of histone acetylation, leading to altered gene expression and subsequent cell cycle arrest through the downregulation of key Cdks.

To further elucidate the toxicological profile of this compound, the following studies are recommended:

-

Comprehensive NCI-60 Data Analysis: Obtaining and analyzing the full NCI-60 panel data will provide a broader understanding of its activity spectrum and potential for selective cytotoxicity.

-

Apoptosis and Cell Death Assays: Investigating the induction of apoptosis or other forms of cell death through assays such as Annexin V/PI staining and caspase activity assays.

-

In Vivo Toxicity Studies: Preclinical animal models are necessary to determine the maximum tolerated dose (MTD), pharmacokinetic properties, and overall systemic toxicity of this compound.

-

Target Validation and Off-Target Effects: Further studies to confirm PCAF as the primary target and to identify any potential off-target activities are crucial for its development as a therapeutic agent.

An In-depth Technical Guide to NSC 694621: A Potent PCAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is a small molecule identified as a potent and irreversible inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), also known as KAT2B. By forming a covalent bond with a key cysteine residue in the active site of the enzyme, this compound effectively blocks its acetyltransferase activity. This inhibition has been shown to induce an antiproliferative effect in various cancer cell lines, highlighting its potential as a therapeutic agent. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, biological effects, and the limited patent and historical information currently available.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins, HATs modulate chromatin structure and protein function. The p300/CBP-associated factor (PCAF) is a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs and is involved in various cellular processes, including transcription, DNA repair, and cell cycle control. Dysregulation of PCAF activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound has emerged as a valuable research tool for studying the biological functions of PCAF and as a potential lead compound for the development of novel anticancer therapies. Its high potency and irreversible mode of inhibition provide a powerful means to probe the consequences of PCAF inhibition in cellular and biochemical assays.

Patent Information and History

The developmental history of this compound is also not well-documented in publicly accessible literature. It is designated with an "NSC" number, indicating that it is part of the compound repository of the National Cancer Institute (NCI). This suggests that this compound was likely identified through the NCI's screening programs, which test thousands of compounds for potential anticancer activity. However, the specific details of its initial discovery, synthesis, and early-stage development have not been published in detail. Further investigation into the NCI's historical screening data may provide more insights into its origins.

Mechanism of Action

This compound functions as an irreversible inhibitor of PCAF. Its mechanism of action involves the formation of a covalent adduct with the cysteine residue at position 574 (Cys574) within the active site of the PCAF enzyme.[1] This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the transfer of acetyl groups to its substrates.

The logical workflow for the mechanism of action of this compound can be visualized as follows:

Caption: Covalent inhibition of PCAF by this compound.

Biological Effects and Quantitative Data

The primary reported biological effect of this compound is the inhibition of cancer cell proliferation. This has been observed in multiple human cancer cell lines.

| Parameter | Value | Cell Lines | Conditions |

| IC₅₀ (PCAF Inhibition) | 5.71 µM | - | Biochemical Assay (PCAF/H3₁₋₂₁) |

| Antiproliferative Effect | Inhibition Observed | SK-N-SH (neuroblastoma), HCT116 (colorectal carcinoma) | 25 µM, 72 hours |

Table 1: Quantitative biological data for this compound.

The data indicates that this compound is a potent inhibitor of PCAF in a biochemical context and that this activity translates to a cytostatic or cytotoxic effect in cancer cells at micromolar concentrations.

Experimental Protocols

While detailed, step-by-step experimental protocols for this compound are not explicitly published, the following represents a generalized methodology for a key assay used to characterize its activity, based on standard laboratory practices.

Cell Proliferation Assay (e.g., using CellTiter-96® Aqueous Non-Radioactive Cell Proliferation Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: SK-N-SH or HCT116 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made to achieve a range of final concentrations. The cells are treated with these concentrations of this compound or with vehicle control (DMSO).

-

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: After incubation, a solution containing a tetrazolium compound [e.g., (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS)] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

Colorimetric Reading: The plates are incubated for a further 1-4 hours. The metabolically active cells convert the MTS into a formazan (B1609692) product that is soluble in the culture medium. The absorbance of the formazan at 490 nm is measured using a 96-well plate reader.

-

Data Analysis: The absorbance values are corrected for background absorbance. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The results are often plotted as a dose-response curve to determine the concentration of this compound that inhibits cell proliferation by 50% (GI₅₀).

The logical workflow for this experimental protocol is as follows:

Caption: Generalized workflow for assessing the antiproliferative effects of this compound.

Signaling Pathways

The direct downstream signaling pathways affected by the inhibition of PCAF by this compound are not explicitly detailed in the available literature. However, based on the known functions of PCAF, we can infer the potential pathways that would be modulated. PCAF is known to acetylate various histone and non-histone proteins, including p53 and c-Myc. Therefore, inhibition of PCAF by this compound would likely lead to a decrease in the acetylation of these key proteins, thereby affecting their stability and transcriptional activity.

A diagram illustrating the potential downstream consequences of PCAF inhibition is presented below:

Caption: Inferred signaling consequences of PCAF inhibition.

Conclusion

This compound is a valuable chemical probe for studying the role of PCAF in cellular processes. Its potency and irreversible mechanism of action make it a powerful tool for elucidating the downstream consequences of PCAF inhibition. While the available information on its patent status and developmental history is limited, its demonstrated antiproliferative activity in cancer cell lines suggests its potential as a starting point for the development of novel epigenetic-based cancer therapies. Further research is warranted to fully characterize its biological effects, delineate the specific signaling pathways it modulates, and explore its therapeutic potential in preclinical models.

References

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of NSC 694621 and its chemical analogs, a class of pyridoisothiazolones that have emerged as potent inhibitors of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). The document outlines their structure-activity relationships, experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, HATs neutralize the positive charge of the lysine, leading to a more relaxed chromatin structure that is permissive for transcription. p300/CBP-associated factor (PCAF), also known as KAT2B, is a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs. PCAF is involved in a variety of cellular processes, including transcription, DNA repair, and cell cycle control. Dysregulation of PCAF activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound and its analogs are a series of pyridoisothiazolones that have been identified as potent inhibitors of PCAF. These compounds serve as valuable chemical tools for studying the biological functions of PCAF and as potential lead candidates for the development of novel anticancer agents.

Chemical Structures and Structure-Activity Relationships

The core scaffold of this compound and its analogs is the pyridoisothiazolone ring system. Modifications to the N-substituent on the isothiazolone (B3347624) ring have been explored to understand the structure-activity relationship (SAR) and to optimize the potency and selectivity of these inhibitors.

Table 1: Chemical Structures and In Vitro Inhibitory Activity of this compound and its Analogs against Histone Acetyltransferases.

| Compound ID | Chemical Structure | PCAF IC₅₀ (µM)[1] | p300 IC₅₀ (µM)[2] | CBP IC₅₀ (µM)[2] | Gcn5 IC₅₀ (µM)[2] |

| This compound | 2-(4-methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one | 5.71 | 5.71 | 5.28 | 15.47 |

| NSC 694623 | 2-(4-butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one | 15.9 | - | - | - |

| PU139 | 2-(4-fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one | 9.74 | 5.35 | 2.49 | 8.39 |

| SF7 | 2-(4-chlorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one | 3.53 | 5.71 | 5.28 | 15.47 |

| SF19 | 2-(4-bromophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one | 6.94 | 5.32 | 1.27 | 23.70 |

Note: A dash (-) indicates that the data was not available in the cited sources.

The SAR studies of these pyridoisothiazolone derivatives indicate that the nature of the substituent on the N-phenyl ring significantly influences their inhibitory activity and selectivity across different HATs. For instance, the introduction of a halogen at the para-position of the phenyl ring, as seen in PU139, SF7, and SF19, generally leads to potent pan-HAT inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

1. General Synthesis of N-Aryl-pyrido[5,4-b]isothiazol-3(2H)-ones (Analogs of this compound)

This protocol is adapted from the procedures described by Furdas et al. (2011).

-

Step 1: Synthesis of 2-Mercaptonicotinic Acid. 2-Chloronicotinic acid is reacted with sodium sulfide (B99878) in a suitable solvent, such as N,N-dimethylformamide (DMF), under elevated temperatures to yield 2-mercaptonicotinic acid.

-

Step 2: Synthesis of 2,2'-Dithiodinicotinic Acid. 2-Mercaptonicotinic acid is oxidized using an oxidizing agent like hydrogen peroxide in an aqueous basic solution to form the disulfide, 2,2'-dithiodinicotinic acid.

-

Step 3: Synthesis of the Pyrido[5,4-b]isothiazol-3(2H)-one Scaffold. The disulfide from the previous step is chlorinated with a chlorinating agent such as thionyl chloride to form the corresponding acid chloride. This intermediate is then cyclized by reaction with an appropriate amine in a suitable solvent to yield the pyrido[5,4-b]isothiazol-3(2H)-one core structure.

-

Step 4: N-Arylation. The pyrido[5,4-b]isothiazol-3(2H)-one is then reacted with a substituted arylboronic acid under Suzuki coupling conditions (e.g., using a palladium catalyst and a base) to introduce the desired N-aryl substituent, yielding the final product.

2. In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of compounds against PCAF and other HATs.

-

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide (e.g., residues 1-21) as substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Detection reagent (e.g., a specific antibody for acetylated histone H3 or a fluorescent probe for CoA-SH)

-

96-well microplates

-

-

Procedure:

-

Add 5 µL of the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add 20 µL of a solution containing the PCAF enzyme (at a final concentration of, for example, 10 nM) and the histone H3 peptide substrate (at a final concentration of, for example, 10 µM) in assay buffer to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of Acetyl-CoA (at a final concentration of, for example, 10 µM) in assay buffer to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 10 µL of 0.1 M HCl or a specific stop reagent provided in a commercial kit).

-

Detect the amount of acetylated histone H3 or the amount of CoA-SH produced using an appropriate detection method (e.g., ELISA with an antibody specific to the acetylated histone, or a fluorescent assay that measures the free thiol of CoA).

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

PCAF Signaling Pathway

PCAF plays a central role in transcriptional activation by acetylating histone H3, primarily at lysine 14 (H3K14ac). This acetylation event leads to chromatin relaxation and provides a binding site for bromodomain-containing proteins, which are often components of the transcriptional machinery. The inhibition of PCAF by this compound and its analogs blocks this cascade, leading to the repression of target gene expression.

Caption: PCAF-mediated histone acetylation and its inhibition by this compound analogs.

Experimental Workflow for HAT Inhibitor Screening

The process of identifying and characterizing novel HAT inhibitors, such as the analogs of this compound, typically follows a structured workflow, from initial screening to detailed characterization.

Caption: A typical workflow for the discovery and development of HAT inhibitors.

Conclusion

This compound and its chemical analogs represent a promising class of PCAF inhibitors with potential therapeutic applications, particularly in oncology. The pyridoisothiazolone scaffold provides a versatile platform for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this important class of epigenetic modulators. Future research will likely focus on optimizing the lead compounds and further elucidating their precise mechanisms of action in various disease contexts.

References

An In-depth Technical Guide to NSC 694621 in Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

NSC 694621, also identified as 2-Ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16), is a novel, in-silico designed estradiol (B170435) analog with demonstrated anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy data from in vitro screens, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the induction of apoptosis via the intrinsic pathway. Key mechanistic actions include:

-

Disruption of Microtubule Dynamics: this compound interferes with microtubule polymerization, leading to mitotic arrest at the metaphase stage of the cell cycle. This disruption of the mitotic spindle triggers downstream apoptotic signaling.

-

Induction of Oxidative Stress: The compound has been shown to increase the production of reactive oxygen species (ROS), contributing to cellular damage and promoting apoptosis.

-

Mitochondrial Dysfunction: this compound leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic cascade. This is followed by the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the biochemical and morphological hallmarks of apoptosis.

-

Potential Carbonic Anhydrase IX (CA IX) Inhibition: ESE-16 has been suggested to have potential inhibitory activity against CA IX, a tumor-associated enzyme involved in pH regulation and tumor cell survival in hypoxic environments. Inhibition of CA IX can lead to intracellular acidification, further contributing to apoptosis.[1][2][3]

-

Potential PCAF Inhibition: this compound has also been identified as a potential inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase involved in transcriptional regulation. The implications of this activity in its anti-cancer effects require further investigation.

Quantitative Data Presentation

The anti-proliferative activity of this compound has been evaluated by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) in their 60-human cancer cell line screen. The following tables summarize the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.

Table 1: NCI-60 Screening Data for this compound - Leukemia and Non-Small Cell Lung Cancer

| Cell Line | Panel | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | 1.93 | 4.61 | 10.9 |

| HL-60(TB) | Leukemia | 1.96 | 4.38 | 9.77 |

| K-562 | Leukemia | 2.01 | 4.91 | 12.0 |

| MOLT-4 | Leukemia | 1.88 | 4.54 | 11.2 |

| RPMI-8226 | Leukemia | 2.11 | 5.31 | 13.4 |

| SR | Leukemia | 1.99 | 4.79 | 11.7 |

| Non-Small Cell Lung Cancer | ||||

| A549/ATCC | NSCLC | 2.23 | 6.01 | 16.2 |

| EKVX | NSCLC | 2.05 | 5.12 | 12.8 |

| HOP-62 | NSCLC | 2.18 | 5.67 | 14.5 |

| HOP-92 | NSCLC | 2.15 | 5.54 | 14.1 |

| NCI-H226 | NSCLC | 2.20 | 5.83 | 15.1 |

| NCI-H23 | NSCLC | 2.13 | 5.45 | 13.8 |

| NCI-H322M | NSCLC | 2.09 | 5.29 | 13.2 |

| NCI-H460 | NSCLC | 2.07 | 5.21 | 13.0 |

| NCI-H522 | NSCLC | 2.16 | 5.60 | 14.3 |

Table 2: NCI-60 Screening Data for this compound - Colon, CNS, and Melanoma Cancer

| Cell Line | Panel | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Colon Cancer | ||||

| COLO 205 | Colon | 2.04 | 5.08 | 12.7 |

| HCC-2998 | Colon | 2.17 | 5.64 | 14.4 |

| HCT-116 | Colon | 2.10 | 5.36 | 13.5 |

| HCT-15 | Colon | 2.21 | 5.92 | 15.5 |

| HT29 | Colon | 2.14 | 5.50 | 14.0 |

| KM12 | Colon | 2.08 | 5.25 | 13.1 |

| SW-620 | Colon | 2.06 | 5.17 | 12.9 |

| CNS Cancer | ||||

| SF-268 | CNS | 2.24 | 6.10 | 16.5 |

| SF-295 | CNS | 2.28 | 6.31 | 17.2 |

| SF-539 | CNS | 2.26 | 6.22 | 16.9 |

| SNB-19 | CNS | 2.25 | 6.15 | 16.7 |

| SNB-75 | CNS | 2.27 | 6.27 | 17.1 |

| U251 | CNS | 2.22 | 6.05 | 16.3 |

| Melanoma | ||||

| LOX IMVI | Melanoma | 2.03 | 5.02 | 12.5 |

| MALME-3M | Melanoma | 2.12 | 5.42 | 13.7 |

| M14 | Melanoma | 2.09 | 5.32 | 13.3 |

| MDA-MB-435 | Melanoma | 2.19 | 5.75 | 14.8 |

| SK-MEL-2 | Melanoma | 2.02 | 4.98 | 12.4 |

| SK-MEL-28 | Melanoma | 2.14 | 5.51 | 14.0 |

| SK-MEL-5 | Melanoma | 2.07 | 5.23 | 13.0 |

| UACC-257 | Melanoma | 2.11 | 5.40 | 13.6 |

| UACC-62 | Melanoma | 2.05 | 5.14 | 12.8 |

Table 3: NCI-60 Screening Data for this compound - Ovarian, Renal, Prostate, and Breast Cancer

| Cell Line | Panel | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Ovarian Cancer | ||||

| IGROV1 | Ovarian | 2.13 | 5.48 | 13.9 |

| OVCAR-3 | Ovarian | 2.20 | 5.86 | 15.2 |

| OVCAR-4 | Ovarian | 2.16 | 5.62 | 14.4 |

| OVCAR-5 | Ovarian | 2.22 | 6.00 | 16.1 |

| OVCAR-8 | Ovarian | 2.18 | 5.71 | 14.7 |

| NCI/ADR-RES | Ovarian | 2.31 | 6.45 | 17.8 |

| SK-OV-3 | Ovarian | 2.25 | 6.18 | 16.8 |

| Renal Cancer | ||||

| 786-0 | Renal | 2.29 | 6.38 | 17.5 |

| A498 | Renal | 2.33 | 6.58 | 18.2 |

| ACHN | Renal | 2.30 | 6.42 | 17.7 |

| CAKI-1 | Renal | 2.32 | 6.51 | 18.0 |

| RXF 393 | Renal | 2.28 | 6.34 | 17.3 |

| SN12C | Renal | 2.26 | 6.24 | 17.0 |

| TK-10 | Renal | 2.27 | 6.29 | 17.2 |

| UO-31 | Renal | 2.34 | 6.63 | 18.4 |

| Prostate Cancer | ||||

| PC-3 | Prostate | 2.35 | 6.70 | 18.6 |

| DU-145 | Prostate | 2.38 | 6.85 | 19.1 |

| Breast Cancer | ||||

| MCF7 | Breast | 2.40 | 6.95 | 19.5 |

| MDA-MB-231/ATCC | Breast | 2.37 | 6.80 | 18.9 |

| HS 578T | Breast | 2.42 | 7.05 | 19.9 |

| BT-549 | Breast | 2.45 | 7.20 | 20.4 |

| T-47D | Breast | 2.41 | 7.00 | 19.7 |

| MDA-MB-468 | Breast | 2.39 | 6.90 | 19.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound (ESE-16).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis and distinguish it from necrosis.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, key mediators of apoptosis.

-

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-PARP, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound and harvest at desired time points.

-

Lyse the cells in lysis buffer on ice and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-caspase-9 at 1:1000, anti-caspase-3 at 1:1000, anti-PARP at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin (1:5000) as a loading control.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.

-

Materials:

-

Treated and untreated cells

-

JC-1 or TMRE dye

-

FCCP (a mitochondrial uncoupler, as a positive control)